molecular formula C17H12O4 B6170315 4,5-bis(4-hydroxyphenyl)-2H-pyran-2-one CAS No. 2419398-96-0

4,5-bis(4-hydroxyphenyl)-2H-pyran-2-one

Cat. No.: B6170315
CAS No.: 2419398-96-0
M. Wt: 280.3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Bis(4-hydroxyphenyl)-2H-pyran-2-one is a pyran-2-one derivative characterized by a six-membered lactone ring substituted with two 4-hydroxyphenyl groups at positions 4 and 4. Its structure distinguishes it from other bis(4-hydroxyphenyl)-containing compounds, as the pyranone core may influence solubility, stability, and intermolecular interactions.

Properties

CAS No.

2419398-96-0

Molecular Formula

C17H12O4

Molecular Weight

280.3

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-bis(4-hydroxyphenyl)-2H-pyran-2-one typically involves the condensation of appropriate phenolic compounds with pyranone precursors under controlled conditions. One common method involves the reaction of 4-hydroxybenzaldehyde with malonic acid in the presence of a base, followed by cyclization to form the pyranone ring . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the condensation and cyclization processes .

Industrial Production Methods

Industrial production of 4,5-bis(4-hydroxyphenyl)-2H-pyran-2-one may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as microwave-assisted synthesis or catalytic hydrogenation to enhance reaction efficiency and reduce production costs .

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound shares the bis(4-hydroxyphenyl) motif with several classes of molecules but differs in core structure, synthesis, and applications. Below is a comparative analysis:

Table 1: Key Comparisons of 4,5-Bis(4-hydroxyphenyl)-2H-pyran-2-one with Structurally Related Compounds

Compound Class Core Structure Key Substituents Synthesis Method Key Properties/Applications References
Pyran-2-one derivative Pyranone lactone 4,5-bis(4-hydroxyphenyl) Not specified Hypothetical bioactivity -
Diarylheptanoids Heptane chain Bis(4-hydroxyphenyl) Natural isolation Antioxidant activity
Onium salts Alkylimidazolium Bis(4-hydroxyphenyl)alkyl Multi-step synthesis Polymer nanocomposite modifiers
Spirobenzofuran derivatives Spiro fused rings Multiple hydroxyphenyl Not specified Undetermined, likely complex bioactivity

Key Observations:

Structural Differences: The pyran-2-one core is distinct from the heptane chain in diarylheptanoids, the imidazolium salt in onium compounds, and the spiro fused rings in benzofuran derivatives. These structural variations influence electronic properties, steric effects, and intermolecular interactions. Diarylheptanoids (e.g., 1,7-bis(4-hydroxyphenyl)-2,4,6-heptatrienone) exhibit linear flexibility due to their heptane backbone, whereas the pyran-2-one derivative’s rigid lactone ring may restrict conformational mobility .

Functional Groups: All compounds feature phenolic hydroxyl groups, which are critical for hydrogen bonding and redox activity.

Synthesis: Diarylheptanoids are often isolated from plants (e.g., Etlingera species), whereas onium salts require multi-step synthetic routes involving hydroxyalkylation and quaternization .

Applications: Diarylheptanoids demonstrate proven antioxidant activity, attributed to their phenolic moieties . Onium salts are used as reactive modifiers in polymer nanocomposites, leveraging their ionic character and thermal stability . The pyran-2-one derivative’s applications remain speculative but could align with bioactive lactones (e.g., antimicrobial or anti-inflammatory agents).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.